rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2866307-50-6
VCID: VC11989835
InChI: InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1
SMILES: C1CC(C2C1(C2)C(=O)O)(F)F
Molecular Formula: C7H8F2O2
Molecular Weight: 162.13 g/mol

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid

CAS No.: 2866307-50-6

Cat. No.: VC11989835

Molecular Formula: C7H8F2O2

Molecular Weight: 162.13 g/mol

* For research use only. Not for human or veterinary use.

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid - 2866307-50-6

Specification

CAS No. 2866307-50-6
Molecular Formula C7H8F2O2
Molecular Weight 162.13 g/mol
IUPAC Name (1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid
Standard InChI InChI=1S/C7H8F2O2/c8-7(9)2-1-6(5(10)11)3-4(6)7/h4H,1-3H2,(H,10,11)/t4-,6-/m1/s1
Standard InChI Key ASYSBOQSRFBXCQ-INEUFUBQSA-N
Isomeric SMILES C1CC([C@H]2[C@@]1(C2)C(=O)O)(F)F
SMILES C1CC(C2C1(C2)C(=O)O)(F)F
Canonical SMILES C1CC(C2C1(C2)C(=O)O)(F)F

Introduction

rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic organic compound featuring a unique bicyclo[3.1.0]hexane framework. This structure includes two fluorine atoms and a carboxylic acid functional group, contributing to its distinct chemical properties and potential applications in medicinal chemistry and materials science. The presence of fluorine atoms typically enhances the lipophilicity and metabolic stability of organic compounds, making them of significant interest for drug development.

Synthesis

The synthesis of rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid typically involves multi-step synthetic routes. These may include:

  • Formation of the bicyclic core: Often achieved through a Diels-Alder reaction or similar cyclization methods.

  • Introduction of fluorine atoms: This can be done using fluorinating agents.

  • Introduction of the carboxylic acid group: Typically involves oxidation or carboxylation reactions.

Medicinal Chemistry

The compound's lipophilicity could influence its absorption and distribution in biological systems, potentially affecting its interaction with biological targets such as enzymes or receptors. Preliminary studies suggest that rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid may possess interesting biological activities due to its structural features.

Materials Science

The unique structure and properties of this compound make it a candidate for applications in materials science, particularly in the development of new materials with enhanced stability and reactivity.

Similar Compounds

Several compounds share structural similarities with rac-(1R,5R)-4,4-difluorobicyclo[3.1.0]hexane-1-carboxylic acid:

Compound NameStructure FeaturesUnique Characteristics
2-Fluorobicyclo[3.1.0]hexaneContains one fluorine atomSimpler structure; less lipophilicity
2,2-Difluorobicyclo[3.1.0]hexaneContains two fluorine atomsIncreased stability and reactivity compared to non-fluorinated analogs
rac-(1R)-bicyclo[3.1.0]hexane-1-carboxylic acidLacks fluorine substituentsMore hydrophilic; potential for different biological interactions
rac-(1R,5S)-2,2-difluorobicyclo[3.1.0]hexane-1-carboxylic acidDifferent stereochemistryPotentially different biological activity due to stereochemistry

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